molecular formula C24H16F3N3O2 B444496 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE

Cat. No.: B444496
M. Wt: 435.4g/mol
InChI Key: SHURFDSNWJIJCK-UHFFFAOYSA-N
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene core, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole and chromene moieties may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-phenylamine
  • N-[3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-N-phenylamine
  • N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-[4-(trifluoromethyl)phenyl]amine

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for bioactivity compared to similar compounds.

Properties

Molecular Formula

C24H16F3N3O2

Molecular Weight

435.4g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-methoxy-N-[4-(trifluoromethyl)phenyl]chromen-2-imine

InChI

InChI=1S/C24H16F3N3O2/c1-31-20-8-4-5-14-13-17(22-29-18-6-2-3-7-19(18)30-22)23(32-21(14)20)28-16-11-9-15(10-12-16)24(25,26)27/h2-13H,1H3,(H,29,30)

InChI Key

SHURFDSNWJIJCK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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